molecular formula C11H14NO6P B1202520 1-C-(Indol-3-yl)glycerol 3-phosphate CAS No. 4220-97-7

1-C-(Indol-3-yl)glycerol 3-phosphate

Cat. No. B1202520
CAS RN: 4220-97-7
M. Wt: 287.21 g/mol
InChI Key: NQEQTYPJSIEPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-C-(indol-3-yl)glycerol 3-phosphate is a member of sn-glycerol 3-phosphates. It derives from a glycerol. It is a conjugate acid of a 1-C-(indol-3-yl)glycerol 3-phosphate(2-).

Scientific Research Applications

Enzymatic Catalysis and Kinetics

1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) is pivotal in the enzymatic process and kinetic studies of indole-3-glycerol phosphate synthase (IGPS). This enzyme plays a crucial role in the biosynthesis of tryptophan, an essential amino acid. For instance, the enzyme from Mycobacterium tuberculosis is significant for its virulence, and detailed studies have been conducted on its kinetic behavior and the chemical characteristics of the substrate and product involved in the catalysis (Czekster et al., 2009). Similarly, the enzyme from the hyperthermophilic archaeon Pyrococcus furiosus displays remarkable stability and activity at high temperatures, offering insights into enzyme behavior under extreme conditions (Arif et al., 2018).

Structural and Mechanistic Studies

The structural analysis of IGPS from various organisms, including Sulfolobus solfataricus, has contributed significantly to understanding the mechanism of enzyme-catalyzed indole synthesis. X-ray crystallography has been instrumental in revealing the binding modes of substrates and the architecture of the enzyme’s active site, providing a basis for studying the catalytic mechanism at a molecular level (Hennig et al., 2002).

Role in Plant Physiology and Pathogen Resistance

IGP is also implicated in plant physiology and pathogen resistance mechanisms. In plants like Arabidopsis, glycerol-3-phosphate (G3P), closely related to IGP, is associated with basal resistance to fungi like Colletotrichum higginsianum. The manipulation of G3P levels in plants has been shown to influence their defense response to pathogens, highlighting the broader implications of these metabolites in plant immunity (Chanda et al., 2011).

Implications in Membrane Phospholipid Synthesis

In the context of bacterial pathogens, the first step of phosphatidic acid formation, crucial for membrane phospholipid synthesis, involves glycerol-3-phosphate acylation. Understanding this process provides insights into bacterial lipid metabolism and potential targets for developing antibacterial therapeutics (Lu et al., 2006).

properties

CAS RN

4220-97-7

Product Name

1-C-(Indol-3-yl)glycerol 3-phosphate

Molecular Formula

C11H14NO6P

Molecular Weight

287.21 g/mol

IUPAC Name

[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate

InChI

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)

InChI Key

NQEQTYPJSIEPHW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

synonyms

indole-3-glycerol phosphate
indole-3-glycerophosphate
indoleglycerol phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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